molecular formula C12H17BFNO2 B1289440 4-Amino-3-fluorophenylboronic acid pinacol ester CAS No. 819058-34-9

4-Amino-3-fluorophenylboronic acid pinacol ester

Cat. No.: B1289440
CAS No.: 819058-34-9
M. Wt: 237.08 g/mol
InChI Key: AIXGNRNTXUKZLC-UHFFFAOYSA-N
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Description

4-Amino-3-fluorophenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C12H17BFNO2 and its molecular weight is 237.08 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on compounds related to 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, focusing on their synthesis, crystal structure, and vibrational properties. For instance, Wu et al. (2021) synthesized related compounds and characterized their structure using spectroscopic methods and X-ray diffraction. They also performed Density Functional Theory (DFT) calculations to analyze the molecular structures and vibrational properties (Wu, Chen, Chen, & Zhou, 2021).

Molecular Electrostatic Potential and Frontier Molecular Orbitals

Another study by Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, similar to the compound of interest. They confirmed the structures through various spectroscopic methods and X-ray diffraction. DFT was used to investigate the molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of these compounds (Huang et al., 2021).

Applications in Fluoride Shuttle Batteries

In the field of energy storage, Kucuk and Abe (2020) examined boron-based compounds, structurally similar to 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, as electrolyte additives in fluoride shuttle batteries. They studied the effects of the acidity strength of borates on the electrochemical compatibility of these batteries (Kucuk & Abe, 2020).

Fluorescence Probes for Hydrogen Peroxide Detection

Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes, structurally related to the compound , for detecting hydrogen peroxide (H2O2). They investigated the “Off–On” fluorescence response of these probes towards H2O2, which is crucial for applications in explosive detection and biological studies (Lampard et al., 2018).

Sensing Performance Enhancement for Hydrogen Peroxide Vapor

Fu et al. (2016) researched enhancing the sensing performance of borate to hydrogen peroxide vapor. They synthesized and studied derivatives of the compound, demonstrating their fast deboronation velocity in H2O2 vapor, which is significant for sensitive explosive detection (Fu et al., 2016).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the GHS classification . It has hazard statements H302, H315, H319, H335 .

Future Directions

The compound has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . It is also one of the important nucleophiles in the Suzuki reaction . Fluorine-containing compounds are also widely used in medicine . Among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years .

Biochemical Analysis

Biochemical Properties

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science. The compound interacts with palladium catalysts and aryl halides to form carbon-carbon bonds. Additionally, it can interact with enzymes and proteins that have boron-binding sites, potentially inhibiting their activity or altering their function .

Cellular Effects

The effects of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving boron-containing compounds. The compound can affect gene expression by interacting with transcription factors or other DNA-binding proteins. Additionally, it may alter cellular metabolism by inhibiting enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects through several mechanisms. It can bind to active sites of enzymes, inhibiting their activity. The boronic ester group can form reversible covalent bonds with serine or threonine residues in proteins, leading to enzyme inhibition. Additionally, the fluorine atom can enhance the compound’s binding affinity to certain biomolecules, increasing its potency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to strong acids or bases. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro studies. In vivo studies have demonstrated that the compound can be metabolized and excreted over time, reducing its long-term impact .

Dosage Effects in Animal Models

The effects of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline vary with dosage in animal models. At low doses, the compound can have beneficial effects, such as inhibiting tumor growth or reducing inflammation. At high doses, it can be toxic, causing adverse effects such as liver damage or renal toxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 enzymes, which can oxidize the compound to form various metabolites. These metabolites can then be conjugated with glucuronic acid or sulfate and excreted in the urine. The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is transported and distributed through various mechanisms. It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to transport proteins or be sequestered in specific cellular compartments. The compound’s distribution can be influenced by its binding affinity to certain proteins or its solubility in cellular membranes .

Subcellular Localization

The subcellular localization of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can affect its activity and function. The compound can be targeted to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions .

Properties

IUPAC Name

2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXGNRNTXUKZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591550
Record name 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819058-34-9
Record name 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.